
lithium;penta-2,4-diynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;penta-2,4-diynenitrile is an organolithium compound characterized by the presence of a lithium atom bonded to a penta-2,4-diynenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;penta-2,4-diynenitrile typically involves the reaction of lithium with penta-2,4-diynenitrile under controlled conditions. One common method is the direct reaction of lithium metal with penta-2,4-diynenitrile in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;penta-2,4-diynenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The lithium atom can be substituted with other metal atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of penta-2,4-diynenitrile.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: New organometallic compounds with different metal atoms or groups.
Applications De Recherche Scientifique
Lithium;penta-2,4-diynenitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Medicine: Investigated for its potential use in drug delivery systems or as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of lithium;penta-2,4-diynenitrile involves its interaction with various molecular targets and pathways. The lithium atom can act as a Lewis acid, facilitating reactions with nucleophiles. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and compounds. The specific pathways and targets depend on the reaction conditions and the nature of the reactants involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penta-2,4-diynenitrile: Similar structure but without the lithium atom.
Lithium acetylide: Contains lithium bonded to an acetylide group.
Lithium cyanide: Contains lithium bonded to a cyanide group.
Uniqueness
Lithium;penta-2,4-diynenitrile is unique due to the presence of both a lithium atom and a penta-2,4-diynenitrile moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
65864-09-7 |
|---|---|
Formule moléculaire |
C5LiN |
Poids moléculaire |
81.0 g/mol |
Nom IUPAC |
lithium;penta-2,4-diynenitrile |
InChI |
InChI=1S/C5N.Li/c1-2-3-4-5-6;/q-1;+1 |
Clé InChI |
YGNMMPLOYJVTRP-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[C-]#CC#CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


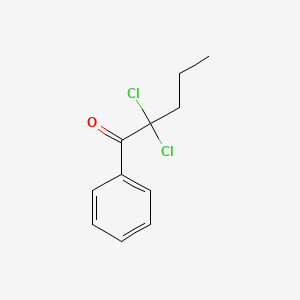
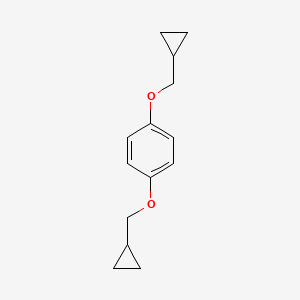
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

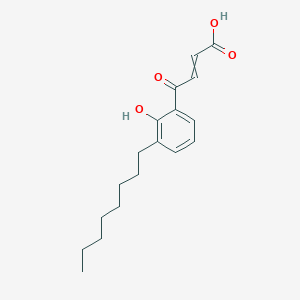

![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
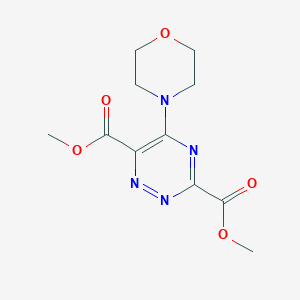
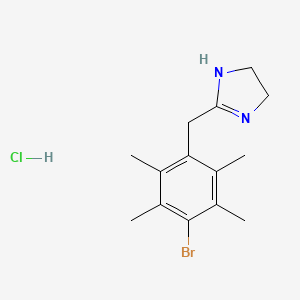
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
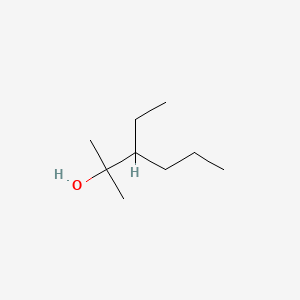
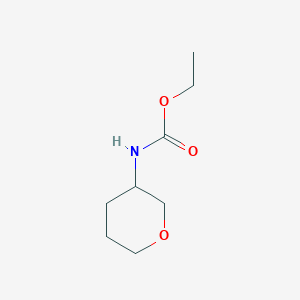
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)

